



Application Notes and Protocols: In Vitro Antiviral Assay for Diphyllin

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Compound of Interest		
Compound Name:	Diphyllin	
Cat. No.:	B1215706	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphyllin is a naturally occurring arylnaphthalene lignan found in various plants used in traditional Chinese medicine[1]. It has been identified as a potent and broad-spectrum antiviral agent effective against a range of enveloped RNA and DNA viruses, including Influenza, HIV, Zika virus (ZIKV), and SARS-CoV-2[2][3][4]. The primary mechanism of its antiviral action is the inhibition of vacuolar (H+)-ATPases (V-ATPases)[5][6]. V-ATPases are proton pumps essential for acidifying endosomal compartments. By inhibiting these pumps, **Diphyllin** prevents the low pH-dependent fusion of viral envelopes with the host cell's endosomal membranes, a critical step for viral entry and replication for many viruses[7]. Recent studies also suggest that **Diphyllin** may employ other antiviral mechanisms, such as inhibiting proteases like cathepsin L and furin, which are crucial for SARS-CoV-2 entry[2][8].

These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of **Diphyllin**.

Data Presentation: Antiviral Activity and Cytotoxicity of Diphyllin

The following table summarizes the quantitative data on the antiviral efficacy (EC50/IC50) and cytotoxicity (CC50) of **Diphyllin** against various viruses in different cell lines.



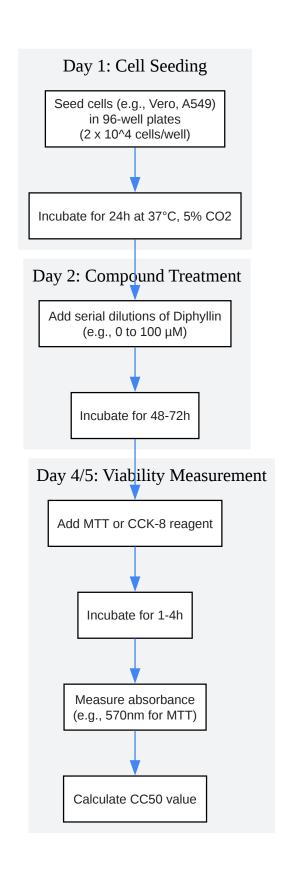
Compoun d	Virus	Cell Line	EC50 / IC50	CC50	Selectivit y Index (SI = CC50/EC 50)	Referenc e
Diphyllin	SARS- CoV-2	Vero	1.92 μΜ	>100 μM	>52.1	[7]
SARS- CoV-2	Caco-2	-	54.6 ± 4.8 μΜ	-	[7]	
Influenza A	MDCK	-	3.48 ± 0.17 μΜ	-	[4][9]	_
Influenza A	A549	-	24.01 ± 0.45 μM	-	[4][9]	
Zika Virus (ZIKV)	Various	10 - 70 nM	-	-	[4]	
V-ATPase	(in vitro assay)	17 nM	-	-	[5]	
Justiprocu min B (Diphyllin Glycoside)	HIV-1	Various	15 - 21 nM	-	-	[10][11]
Cleistanthi n B (Diphyllin Glycoside)	SARS- CoV-2	Vero	6.51 μΜ	>100 μM	>15.4	[7]

Experimental Protocols Cytotoxicity Assay Protocol (MTT/CCK-8)

This protocol determines the concentration of **Diphyllin** that is toxic to the host cells, which is essential for calculating the selectivity index of the compound.



Workflow:



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Caption: Workflow for determining **Diphyllin** cytotoxicity.

Materials:

- Host cell line (e.g., Vero, A549, MDCK)
- 96-well cell culture plates
- Complete growth medium (e.g., DMEM with 10% FBS)
- Diphyllin stock solution (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Cell viability reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8)
- DMSO (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed host cells into 96-well plates at a density of 2 x 10⁴ cells/well in 100 μL of complete growth medium[1][7]. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
- Compound Preparation: Prepare serial dilutions of **Diphyllin** in complete growth medium. A typical concentration range is 0 to 100 μM[7]. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
- Treatment: Remove the old medium from the cells and add 100 μL of the prepared **Diphyllin** dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest DMSO concentration (vehicle control).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2[1]. The incubation time should match the duration of the antiviral assay.



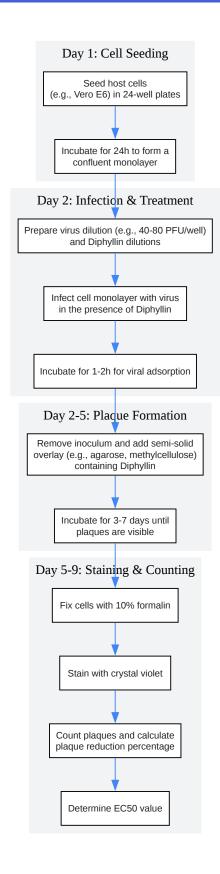
- · Viability Measurement:
 - For MTT Assay: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours[12]. After incubation, carefully remove the medium and add 100 μL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
 - For CCK-8 Assay: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours[1].
- Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read absorbance at ~570 nm. For CCK-8, read at 450 nm.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the **Diphyllin** concentration and use nonlinear regression to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay Protocol

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, measured by the reduction in the number of viral plaques.

Workflow:





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Caption: Workflow for the Plaque Reduction Assay.



Materials:

- Host cell line suitable for plaque formation (e.g., Vero E6 for SARS-CoV-2)
- 24-well or 6-well plates
- Virus stock with a known titer (PFU/mL)
- Diphyllin stock solution
- Infection medium (e.g., serum-free DMEM)
- Semi-solid overlay medium (e.g., 0.4% agarose or methylcellulose in MEM with 5% FBS)[13]
- 10% Formalin in PBS for fixing
- 0.8% Crystal violet in 50% ethanol for staining[13]

Procedure:

- Cell Seeding: Seed host cells in 24-well plates and incubate for 24 hours to form a confluent monolayer[7].
- Infection: a. On the day of the experiment, prepare serial dilutions of **Diphyllin** in infection medium. b. Dilute the virus stock in infection medium to a concentration that will yield 40-80 plaque-forming units (PFU) per well[13]. c. Mix the diluted virus with an equal volume of the **Diphyllin** dilutions and incubate for 1 hour at 37°C (pre-incubation). Alternatively, add **Diphyllin** to cells 1 hour prior to infection[3]. d. Aspirate the growth medium from the cell monolayers and inoculate with 0.2 mL of the virus-**Diphyllin** mixture[13]. Include a virus-only control. e. Incubate for 90 minutes at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes[13].
- Overlay: a. Carefully aspirate the inoculum from the wells. b. Overlay the monolayer with 1.5 mL of the semi-solid overlay medium containing the corresponding concentration of Diphyllin[13]. c. Allow the overlay to solidify at room temperature.
- Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to develop (e.g., 3-7 days, depending on the virus)[13].



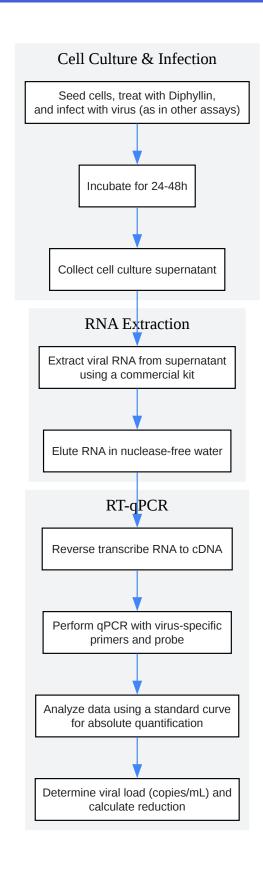
- Staining and Counting: a. Fix the cells by adding 10% formalin to each well and incubating for at least 2 hours. b. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 20 minutes. c. Gently wash the wells with water and allow them to dry. d. Count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction for each **Diphyllin** concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the drug concentration.

Quantitative Reverse Transcription PCR (RT-qPCR) Protocol

This protocol is used to quantify the amount of viral RNA in cell culture supernatants, providing a measure of viral replication and release.

Workflow:





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Caption: Workflow for RT-qPCR to quantify viral load.



Materials:

- Supernatant from **Diphyllin**-treated, virus-infected cells
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- Nuclease-free water
- Reverse transcription kit
- qPCR master mix (e.g., containing SYBR Green or for TagMan probes)
- Virus-specific forward and reverse primers and, if applicable, a probe
- qPCR instrument
- RNA standards of known concentration for absolute quantification

Procedure:

- Sample Collection: Following the desired incubation period (e.g., 48 hours) in an antiviral assay, collect the cell culture supernatant from each well.
- RNA Extraction: Extract viral RNA from a fixed volume (e.g., 140 μL) of the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in a small volume (e.g., 50 μL) of nuclease-free water.
- Reverse Transcription (RT): a. Prepare a reaction mix containing the extracted RNA, reverse transcriptase, dNTPs, and random hexamers or a specific reverse primer. b. Perform the reverse transcription reaction according to the kit's protocol to synthesize complementary DNA (cDNA).
- Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and virus-specific primers and probe[14]. b. Run the reaction on a real-time PCR cycler using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension)[14]. c. Include a no-template control (NTC) and a standard curve using serial dilutions of a plasmid or in vitro transcribed RNA with a known copy number.



Analysis: a. The qPCR instrument will record the fluorescence signal at each cycle. The cycle at which the signal crosses a threshold is the quantification cycle (Cq or Ct value). b.
 Generate a standard curve by plotting the Cq values of the standards against the log of their copy number. c. Use the standard curve to determine the viral RNA copy number in each sample[15]. Calculate the viral load (e.g., copies/mL) and determine the fold-reduction in viral load in Diphyllin-treated samples compared to the untreated virus control.

Mechanism of Action Visualization

Diphyllin's primary antiviral mechanism involves the inhibition of V-ATPase, which disrupts the pH-dependent entry of many enveloped viruses.



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Caption: Diphyllin inhibits V-ATPase, blocking endosome acidification and viral entry.

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Methodological & Application





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